molecular formula C8H6BrNO5 B1590988 Methyl 3-bromo-4-hydroxy-5-nitrobenzoate CAS No. 40258-72-8

Methyl 3-bromo-4-hydroxy-5-nitrobenzoate

Cat. No. B1590988
CAS RN: 40258-72-8
M. Wt: 276.04 g/mol
InChI Key: QVNQBMGIVJNPJH-UHFFFAOYSA-N
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Description

“Methyl 3-bromo-4-hydroxy-5-nitrobenzoate” is a chemical compound with the molecular formula C8H6BrNO5 . It is a specialty product used in proteomics research applications .


Molecular Structure Analysis

The molecular structure of “Methyl 3-bromo-4-hydroxy-5-nitrobenzoate” contains a total of 21 bonds, including 15 non-H bonds, 9 multiple bonds, 3 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, 1 aromatic nitro group, and 1 aromatic hydroxyl .

Scientific Research Applications

  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols

    • Application: These derivatives have shown potential in drug development due to their biological activities, such as antioxidant, anticancer, anti-diabetic, and anti-inflammatory activity .
    • Method: A series of new methylated and acetylated bromophenol derivatives were synthesized from easily available materials using simple operation procedures .
    • Results: The compounds ameliorated H2O2-induced oxidative damage and ROS generation in HaCaT keratinocytes .
  • Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate

    • Application: This compound is used in the synthesis of Gefitinib, a potent and selective ATP-competitive inhibitor of EGFR and HER-2 kinases .
    • Method: The process starts with alkylation of the starting material, followed by nitration, reduction, cyclization, chlorination, and two successive amination reactions .
    • Results: This novel synthetic route produced overall yields as high as 37.4% .
  • Methyl 3-bromo-5-nitrobenzoate : This compound is a chemical with the molecular formula C8H6BrNO4 . It contains 21 bonds in total, including 15 non-H bonds, 9 multiple bonds, 3 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ester (aromatic), 1 nitro group (aromatic), and 1 aromatic hydroxyl .

  • Methyl 3-Hydroxy-4-nitrobenzoate : This is a related compound with the molecular formula C8H7NO5 . It’s used in various research applications .

  • Nitro Compounds : Nitro compounds, including polynitro compounds, are often used in explosives . While “Methyl 3-bromo-4-hydroxy-5-nitrobenzoate” is not specifically mentioned, it’s possible that it or its derivatives could have similar applications due to the presence of the nitro group .

  • Methyl 3-bromo-5-nitrobenzoate : This compound is a chemical with the molecular formula C8H6BrNO4 . It contains 21 bonds in total, including 15 non-H bonds, 9 multiple bonds, 3 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ester (aromatic), 1 nitro group (aromatic), and 1 aromatic hydroxyl .

  • Methyl 3-Hydroxy-4-nitrobenzoate : This is a related compound with the molecular formula C8H7NO5 . It’s used in various research applications .

  • Nitro Compounds : Nitro compounds, including polynitro compounds, are often used in explosives . While “Methyl 3-bromo-4-hydroxy-5-nitrobenzoate” is not specifically mentioned, it’s possible that it or its derivatives could have similar applications due to the presence of the nitro group .

Safety And Hazards

“Methyl 3-bromo-4-hydroxy-5-nitrobenzoate” is classified as Acute Toxicity (Dermal) Category 4, Acute Toxicity (Inhalation) Category 4, Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) Category 3, Acute Toxicity (Oral) Category 4, Skin Corrosion/Irritation Category 2, Serious Eye Damage/Eye Irritation Category 2 . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

properties

IUPAC Name

methyl 3-bromo-4-hydroxy-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO5/c1-15-8(12)4-2-5(9)7(11)6(3-4)10(13)14/h2-3,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVNQBMGIVJNPJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)Br)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30566568
Record name Methyl 3-bromo-4-hydroxy-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30566568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-bromo-4-hydroxy-5-nitrobenzoate

CAS RN

40258-72-8
Record name Methyl 3-bromo-4-hydroxy-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30566568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

(I4A): Methyl 4-hydroxy-3-nitrobenzoate (15 g, 76 mmol) was suspended in acetic acid (152 ml) and then treated with NBS (20.31 g, 114 mmol). The mixture became a homogeneous yellow solution which was stirred for 2 h. The mixture was quenched with water and the suspension was filtered. Methyl 3-bromo-4-hydroxy-5-nitrobenzoate (20 g) was obtained as a yellow solid.
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
20.31 g
Type
reactant
Reaction Step Two
Quantity
152 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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